{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chloromethylphenoxy Group: The final step involves the reaction of the benzoyl-indole intermediate with 4-chloro-3-methylphenol and a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a] benzimidazole
Uniqueness
3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structural features, such as the presence of both benzoyl and chloromethylphenoxy groups attached to the indole core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H22ClNO2 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[1-[3-(4-chloro-3-methylphenoxy)propyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22ClNO2/c1-18-16-20(12-13-23(18)26)29-15-7-14-27-17-22(21-10-5-6-11-24(21)27)25(28)19-8-3-2-4-9-19/h2-6,8-13,16-17H,7,14-15H2,1H3 |
InChI Key |
OJQIKOZLSLNJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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